UNBS3157

Description

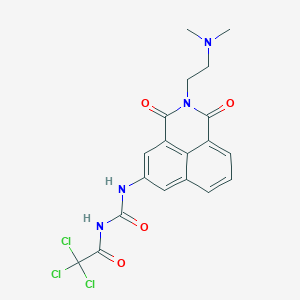

Structure

3D Structure

Properties

CAS No. |

868962-26-9 |

|---|---|

Molecular Formula |

C19H17Cl3N4O4 |

Molecular Weight |

471.7 g/mol |

IUPAC Name |

2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide |

InChI |

InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30) |

InChI Key |

BZXLHTMMVVPPAF-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |

Appearance |

solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide UNBS 3157 UNBS-3157 UNBS3157 |

Origin of Product |

United States |

Foundational & Exploratory

UNBS3157: A Novel Non-Hematotoxic Naphthalimide Derivative with Potent Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157 is a novel synthetic naphthalimide derivative engineered to circumvent the hematological toxicities associated with its predecessor, amonafide. Extensive preclinical studies have demonstrated its potent antitumor activity across a range of cancer models, including leukemia, breast, lung, pancreatic, and prostate cancers. The primary mechanism of action of this compound is distinct from traditional DNA-intercalating agents and involves the induction of cellular senescence and autophagy in cancer cells. This document provides a comprehensive technical overview of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed signaling pathways.

Introduction

The naphthalimide class of compounds has long been investigated for its therapeutic potential in oncology. Amonafide, a notable member of this class, showed promise in clinical trials but was ultimately hindered by dose-limiting bone marrow toxicity. This compound, chemically known as 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide, was rationally designed to mitigate this hematotoxicity while retaining or enhancing antitumor efficacy. In preclinical models, this compound has exhibited a significantly higher maximum tolerated dose (MTD) compared to amonafide and a superior therapeutic window.[1]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

Specific IC50 values for this compound across a broad range of cancer cell lines are not available in the reviewed literature. The following is a representative table based on general statements of its potent in vitro activity.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Murine Leukemia | Data not available |

| MXT-HI | Murine Mammary Adenocarcinoma | Data not available |

| A549 | Human Non-Small Cell Lung Cancer | Data not available |

| BxPC3 | Human Pancreatic Cancer | Data not available |

| PC-3 | Human Prostate Cancer | Data not available |

| DU-145 | Human Prostate Cancer | Data not available |

Table 2: In Vivo Efficacy of this compound

Detailed tumor growth inhibition percentages and statistical analyses are not publicly available. The table reflects the qualitative outcomes reported in preclinical studies.

| Cancer Model | Administration Route | Comparator(s) | Outcome |

| L1210 Murine Leukemia | Oral | Amonafide | Superior efficacy to amonafide |

| MXT-HI Murine Mammary Adenocarcinoma | Oral | Amonafide | Superior efficacy to amonafide |

| A549 Human NSCLC (Orthotopic) | Oral | Amonafide | Superior efficacy to amonafide |

| BxPC3 Human Pancreatic Cancer (Orthotopic) | Oral | Amonafide | Superior efficacy to amonafide |

| PC-3 Human Prostate Cancer (Orthotopic) | Oral, i.v. | Amonafide, Mitoxantrone | Increased survival compared to comparators |

| DU-145 Human Prostate Cancer (Orthotopic) | Oral, i.v. | Amonafide, Taxol | Increased survival compared to comparators |

Mechanism of Action: Induction of Autophagy and Senescence

This compound's primary antitumor effect is attributed to its ability to induce two key cellular processes: autophagy and senescence. This dual mechanism contributes to its potent cytostatic and cytotoxic effects on cancer cells.

Autophagy Induction

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of cancer, the role of autophagy is complex, as it can be both pro-survival and pro-death. This compound appears to induce a form of autophagy that leads to cell death. A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Senescence Induction

Cellular senescence is a state of irreversible cell cycle arrest. This compound has been shown to induce a senescent phenotype in cancer cells, characterized by morphological changes and the expression of senescence-associated β-galactosidase (SA-β-gal). This process is often regulated by tumor suppressor pathways, such as the p53 and retinoblastoma (Rb) pathways.

Signaling Pathways

The precise signaling cascades initiated by this compound to induce autophagy and senescence are still under investigation. Based on the known regulators of these processes, the following diagrams illustrate the potential pathways involved.

Proposed Autophagy Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Putative Cellular Target(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1 Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ULK1 [label="ULK1 Complex Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Beclin1 [label="Beclin-1 Complex Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome [label="Autophagosome Formation\n(LC3-I to LC3-II Conversion)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Autolysosome [label="Autolysosome Formation", fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Autophagic Cell Death", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Target; Target -> mTORC1 [label=" leads to"]; mTORC1 -> ULK1 [label=" disinhibition"]; Target -> Beclin1 [label=" may activate"]; ULK1 -> Autophagosome; Beclin1 -> Autophagosome; Autophagosome -> Autolysosome [label=" fusion with"]; Lysosome -> Autolysosome; Autolysosome -> CellDeath; }

Caption: Proposed signaling pathway for this compound-induced autophagy.

Proposed Senescence Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress\n(e.g., DNA Damage Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21 (CDKN1A) Upregulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CDK [label="CDK2/Cyclin E Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Hypophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F Repression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G1 Cell Cycle Arrest", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Senescence [label="Cellular Senescence\n(SA-β-gal Expression)", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> Stress; Stress -> p53; p53 -> p21 [label=" transcriptionally activates"]; p21 -> CDK [label=" inhibits"]; CDK -> Rb [label=" fails to phosphorylate"]; Rb -> E2F [label=" represses"]; E2F -> CellCycleArrest [style=dashed, arrowhead=tee, label=" blocks progression"]; CellCycleArrest -> Senescence; }

Caption: Proposed signaling pathway for this compound-induced senescence.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is characteristic of senescent cells.

Materials:

-

Cells cultured in multi-well plates or on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, protected from light.

-

Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells in at least three independent fields of view.

Autophagy Detection: LC3-II Western Blot

This method quantifies the amount of LC3-II, a marker for autophagosome formation.

Materials:

-

Cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and express the results as the ratio of LC3-II to the loading control.

In Vivo Tumor Models: Orthotopic Xenografts

Orthotopic models involve implanting tumor cells into the corresponding organ of an immunodeficient mouse, more closely mimicking the natural tumor microenvironment.

General Procedure (example for pancreatic cancer):

-

Culture human pancreatic cancer cells (e.g., BxPC3) to 80-90% confluency.

-

Harvest and resuspend the cells in a sterile, serum-free medium/Matrigel mixture at a concentration of 1-5 x 10^7 cells/mL.

-

Anesthetize an immunodeficient mouse (e.g., nude or SCID).

-

Make a small incision in the left abdominal flank to expose the spleen.

-

Inject 20-50 µL of the cell suspension into the spleen using a 30-gauge needle. The spleen serves as a conduit to the pancreas.

-

Suture the abdominal wall and close the skin incision.

-

Monitor the mice for tumor growth using imaging modalities (e.g., bioluminescence or ultrasound) or by monitoring for clinical signs.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound and vehicle control according to the desired dose and schedule (e.g., oral gavage daily).

-

Monitor tumor growth and animal well-being throughout the study.

-

At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising novel anticancer agent with a distinct mechanism of action and an improved safety profile over earlier naphthalimide compounds. Its ability to induce both autophagy and senescence in cancer cells presents a unique therapeutic strategy. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its clinical development and potential application in cancer therapy. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this potent compound.

References

UNBS3157: A Technical Guide to a Novel Naphthalimide Derivative with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157, chemically identified as 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide, is a novel synthetic naphthalimide derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound. The information is primarily drawn from the seminal publication in the Journal of Medicinal Chemistry, 2007, 50(17), 4122-34, and other related scientific resources. While the full text of this primary study was not accessible for a detailed protocol extraction, this guide synthesizes the available data to present a thorough technical summary for research and development purposes.

Chemical Structure and Properties

This compound is a complex organic molecule belonging to the naphthalimide class of compounds. Its structure is characterized by a naphthalimide core functionalized with a dimethylaminoethyl side chain and a trichloroacetamide carbamoyl group.

| Property | Value | Source |

| Full Chemical Name | 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide | J Med Chem. 2007, 50(17), 4122-34 |

| Molecular Formula | C21H19Cl3N4O4 | Calculated |

| Molecular Weight | 510.76 g/mol | Calculated |

A high-resolution downloadable image of the chemical structure was not available in the public domain at the time of this guide's compilation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that distinguishes it from other naphthalimide-based anticancer agents like amonafide. Its primary modes of action include:

-

Topoisomerase I Inhibition: this compound acts as a topoisomerase I inhibitor. By stabilizing the covalent complex between topoisomerase I and DNA, it leads to DNA strand breaks, ultimately triggering cell death pathways.

-

Induction of Autophagy: The compound has been shown to be a potent inducer of autophagy, a cellular process of self-digestion of damaged organelles and proteins. This can lead to a type of programmed cell death in cancer cells.

-

Induction of Senescence: this compound can also induce cellular senescence, a state of irreversible growth arrest, in tumor cells.

A key characteristic of this compound is its nonhematotoxic profile at therapeutically effective doses, a significant advantage over earlier naphthalimides like amonafide, which showed dose-limiting bone marrow toxicity.

Signaling Pathway Overview

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the detailed experimental protocols from the primary literature were not available, this section outlines the general methodologies typically employed for evaluating compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

General Protocol:

-

Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence or absence of this compound.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Autophagy Detection Assay

Autophagy can be monitored by observing the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II).

General Protocol:

-

Cancer cells are treated with this compound for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with an antibody specific for LC3.

-

The levels of LC3-I and LC3-II are detected by immunoblotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative findings for this compound as reported in the available scientific literature.

Table 1: In Vitro Growth Inhibitory Concentrations (IC50)

Note: The specific IC50 values for a range of cell lines were not available in the publicly accessible abstracts. The primary publication should be consulted for this detailed data.

| Cell Line | Cancer Type | Reported Activity |

| Various Human Cancer Cell Lines | Multiple | Potent growth inhibitory activity |

Table 2: In Vivo Antitumor Activity

| Cancer Model | Key Findings |

| L1210 murine leukemia | Superior antitumor activity compared to amonafide |

| MXT-HI murine mammary adenocarcinoma | Superior antitumor activity compared to amonafide |

| A549 human NSCLC (orthotopic) | Superior antitumor activity compared to amonafide |

| BxPC3 human pancreatic cancer (orthotopic) | Superior antitumor activity compared to amonafide |

Table 3: Toxicity Profile

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 3-4 fold higher than amonafide |

| Hematotoxicity | Nonhematotoxic at doses with significant antitumor effects |

Conclusion

This compound is a promising preclinical anticancer candidate with a distinct and potent mechanism of action. Its ability to inhibit topoisomerase I and induce both autophagy and senescence in cancer cells, combined with a favorable in vivo safety profile, warrants further investigation and development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For detailed experimental procedures and a comprehensive dataset, consulting the primary publication by Van Quaquebeke et al. in the Journal of Medicinal Chemistry (2007) is highly recommended.

UNBS3157: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the mechanism of action of UNBS3157. The full text of the primary research publication detailing specific experimental protocols and quantitative data is not publicly accessible. Therefore, this guide provides a comprehensive overview based on the published abstract and representative experimental methodologies.

Executive Summary

This compound is a novel, non-hematotoxic naphthalimide derivative with significant potential as an anticancer agent. Unlike its parent compound, amonafide, which primarily acts as a DNA intercalator and topoisomerase IIα poison, this compound exhibits a distinct mechanism of action characterized by the induction of cellular autophagy and senescence in cancer cells. This unique mode of action, coupled with a higher maximum tolerated dose and reduced bone marrow toxicity compared to amonafide, positions this compound as a promising candidate for further preclinical and clinical investigation.

Core Mechanism of Action: Induction of Autophagy and Senescence

The primary anticancer activity of this compound stems from its ability to trigger two key cellular processes in tumor cells: autophagy and senescence. This sets it apart from many traditional chemotherapeutic agents that primarily induce apoptosis.

-

Autophagy: An intracellular degradation system that removes damaged organelles and protein aggregates. In the context of cancer, the role of autophagy is complex; however, in the case of this compound, it appears to be a mechanism contributing to cell death or growth arrest.

-

Senescence: A state of irreversible cell cycle arrest. By inducing senescence, this compound can halt the proliferation of cancer cells, preventing further tumor growth.

The precise signaling pathways that this compound modulates to initiate these processes have not been fully elucidated in publicly available literature. However, a plausible conceptual pathway is presented below.

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to the observed induction of autophagy and senescence. This is a representative model and requires experimental validation for this compound.

Quantitative Data

Specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines from the primary study, are not publicly available. For reference, a general structure for presenting such data is provided in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |

| Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |

| Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |

Experimental Protocols

The following are detailed, representative protocols for the key experiments that would be utilized to characterize the mechanism of action of a compound like this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Autophagy Detection (LC3 Immunofluorescence)

This method visualizes the formation of autophagosomes, a hallmark of autophagy, by detecting the localization of LC3-II.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at a predetermined concentration (e.g., its IC50 value) for various time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. The formation of punctate LC3 staining indicates autophagosome formation.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is characteristic of senescent cells.

Methodology:

-

Cell Treatment: Treat cells with this compound for a prolonged period (e.g., 3-5 days) to induce senescence.

-

Fixation: Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde.

-

Staining: Wash the cells and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

-

Imaging: Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-Gal activity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of an anticancer compound like this compound.

Conclusion

This compound is a promising anticancer agent with a mechanism of action centered on the induction of autophagy and senescence. This differentiates it from its more toxic predecessor, amonafide. While the precise molecular targets and signaling pathways remain to be fully elucidated in the public domain, the available information strongly suggests a departure from classical DNA-damaging mechanisms. Further research is warranted to fully explore the therapeutic potential of this compound.

UNBS3157: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157, chemically known as 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide, is a novel and potent anti-cancer agent.[1] It was developed as a naphthalimide derivative designed to overcome the hematological toxicity associated with its parent compound, amonafide. This compound exhibits a distinct mechanism of action by inducing autophagy and senescence in cancer cells, leading to potent antitumor activity. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data.

Discovery and Rationale

The discovery of this compound stemmed from the need to improve the therapeutic index of amonafide, a naphthalimide derivative that showed promise in clinical trials but was hampered by dose-limiting hematotoxicity. The N-acetyl metabolite of amonafide was identified as a key contributor to this toxicity. The design strategy for this compound involved modification of the 5-amino group of the naphthalimide scaffold to prevent this detrimental N-acetylation. A series of 41 novel naphthalimide derivatives were synthesized and evaluated, leading to the identification of compound 17, later named this compound, as a lead candidate with a significantly improved safety profile and potent anti-cancer effects.[2]

Synthesis of this compound

The synthesis of this compound begins with the commercially available precursor, 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is also known as amonafide.

Synthetic Scheme:

Caption: Synthetic route to this compound from amonafide.

Experimental Protocol: Synthesis of 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (this compound)

-

To a solution of 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (amonafide) in anhydrous dichloromethane, add a solution of trichloroacetyl isocyanate in dichloromethane dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Biological Activity and Quantitative Data

This compound has demonstrated potent in vitro cytotoxic activity against a range of human cancer cell lines. Its efficacy is notably higher than that of amonafide in several cancer models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Murine Leukemia | 0.8 - 1.8 |

| MXT-HI | Murine Mammary Adenocarcinoma | Not explicitly stated, but superior to amonafide |

| A549 | Human Non-Small Cell Lung Cancer | Not explicitly stated, but superior to amonafide |

| BxPC3 | Human Pancreatic Cancer | Not explicitly stated, but superior to amonafide |

| PC-3 | Human Prostate Cancer | Not explicitly stated, but shows in vivo efficacy |

| DU-145 | Human Prostate Cancer | Not explicitly stated, but shows in vivo efficacy |

Note: The IC50 range of 0.8 - 1.8 µM is reported for this compound's in vitro antitumor activity.[3][4] Specific IC50 values for each cell line from the primary literature require access to the full publication.

Mechanism of Action: Induction of Autophagy and Senescence

The primary mechanism of action of this compound is the induction of two key cellular processes: autophagy and senescence. This dual effect distinguishes it from many traditional cytotoxic agents.

4.1. Signaling Pathways

Caption: this compound induces cellular stress, leading to autophagy and senescence.

4.2. Experimental Protocols for Mechanism of Action Studies

4.2.1. Autophagy Detection (In Vitro)

This protocol outlines the general steps for detecting autophagy in cultured cells treated with this compound.

Workflow:

Caption: Experimental workflow for in vitro autophagy analysis.

Methodology:

-

Cell Culture and Treatment: Plate the desired cancer cell line at an appropriate density. After allowing the cells to adhere, treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

-

-

Immunofluorescence Microscopy:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking buffer.

-

Incubate with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The formation of punctate structures (LC3 puncta) in the cytoplasm indicates the recruitment of LC3 to autophagosomes.

-

4.2.2. Senescence-Associated β-Galactosidase Assay

This assay is a widely used biomarker for senescent cells.

Workflow:

Caption: Workflow for Senescence-Associated β-Galactosidase Assay.

Methodology:

-

Cell Culture and Treatment: Plate cells in multi-well plates and treat with this compound as described for the autophagy assay.

-

Fixation: Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate them with the senescence-associated β-galactosidase (SA-β-gal) staining solution overnight at 37°C in a CO2-free incubator. The staining solution typically contains X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate-buffered saline at pH 6.0.

-

Analysis: Wash the cells with PBS and observe them under a light microscope. Senescent cells will stain blue due to the activity of β-galactosidase at this suboptimal pH. The percentage of blue-stained cells can be quantified to determine the extent of senescence.

Conclusion

This compound is a promising anti-cancer agent that effectively circumvents the hematotoxicity of its parent compound, amonafide. Its unique mechanism of inducing both autophagy and senescence in cancer cells presents a novel therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in various cancer types. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of this compound and related naphthalimide derivatives.

References

UNBS3157: A Technical Guide to its Antitumor Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157 is a novel, non-hematotoxic naphthalimide derivative that has demonstrated significant antitumor activity in preclinical studies. Unlike its predecessor amonafide, which exhibited dose-limiting bone marrow toxicity, this compound displays a distinct mechanism of action characterized by the induction of autophagy and cellular senescence in cancer cells. This document provides a comprehensive overview of the biological activity of this compound, including its in vitro and in vivo efficacy, detailed experimental protocols for key assays, and an exploration of its molecular signaling pathways.

Core Biological Activity: Induction of Autophagy and Senescence

This compound represents a significant advancement in the development of naphthalimide-based anticancer agents. Its primary mechanism of action deviates from the typical DNA intercalation and topoisomerase II poisoning associated with earlier compounds like amonafide.[1] Instead, this compound exerts its potent antitumor effects by inducing two key cellular processes: autophagy and senescence.[1][2] This unique mechanism contributes to its improved safety profile, notably the absence of hematotoxicity at therapeutically effective doses in murine models.[1]

Quantitative Analysis of In Vitro Antitumor Activity

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined using the MTT colorimetric assay.

| Cell Line | Cancer Type | IC50 (µM) |

| Various Cancer Cell Lines | Various | 0.8 - 1.8 |

Table 1: In Vitro Antitumor Activity of this compound. The IC50 values were determined after a 72-hour incubation period.[3][4]

In Vivo Efficacy in Preclinical Models

Preclinical evaluation in murine models has demonstrated the superiority of this compound compared to amonafide. This compound exhibits a 3- to 4-fold higher maximum tolerated dose (MTD) and significant antitumor effects in various cancer models.[1]

Key In Vivo Models Demonstrating this compound Efficacy:

-

L1210 murine leukemia[1]

-

MXT-HI murine mammary adenocarcinoma[1]

-

Orthotopic models of human A549 non-small cell lung carcinoma (NSCLC)[1]

-

Orthotopic models of human BxPC3 pancreatic cancer[1]

Detailed Experimental Protocols

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the concentration of this compound against the percentage of cell viability.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound induces autophagy and senescence are still under investigation. However, the current understanding suggests a departure from direct DNA damage as the primary trigger.

Proposed Mechanism of Action

The following diagram illustrates the proposed logical flow of this compound's biological activity, leading to its antitumor effects.

Experimental Workflow for Assessing Biological Activity

The evaluation of this compound's biological activity follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Conclusion and Future Directions

This compound is a promising anticancer agent with a unique mechanism of action that differentiates it from other naphthalimide compounds. Its ability to induce autophagy and senescence, coupled with a favorable safety profile in preclinical models, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to identify potential biomarkers for patient stratification in future clinical trials. No clinical trials for this compound in cancer have been identified in the searched results.

References

UNBS3157 Target Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157 is a novel naphthalimide derivative that has demonstrated potent anti-tumor activity with a favorable safety profile compared to its analog, amonafide. Unlike amonafide, which functions as a topoisomerase IIα poison, this compound exhibits a distinct mechanism of action characterized by the induction of autophagy and senescence in cancer cells, independent of topoisomerase II inhibition. This document provides a comprehensive overview of the current understanding of this compound's target and mechanism of action, detailed experimental protocols for key assays, and a summary of its anti-proliferative activity. While the direct molecular target of this compound remains to be definitively identified in publicly available literature, this guide outlines the key signaling pathways implicated in its cellular effects and provides a framework for future target deconvolution studies.

Introduction

Naphthalimide derivatives have long been investigated as potential anti-cancer agents. Amonafide, a well-known compound in this class, showed clinical activity but was hampered by dose-limiting hematotoxicity. This compound was developed as a next-generation naphthalimide to mitigate this toxicity while retaining or improving therapeutic efficacy. Preclinical studies have shown that this compound possesses a superior safety profile and demonstrates significant anti-tumor effects in various cancer models, including those resistant to standard therapies. A critical aspect of this compound that distinguishes it from amonafide is its unique mechanism of action, which does not involve the poisoning of topoisomerase IIα. Instead, this compound elicits its anti-cancer effects through the induction of cellular senescence and autophagy. This guide delves into the experimental evidence supporting this mechanism and provides detailed methodologies for its investigation.

Characterized Mechanism of Action

Extensive research has established that this compound's anti-neoplastic properties are not a result of DNA damage typically associated with topoisomerase inhibitors. The primary modes of action identified are the induction of a non-apoptotic form of cell death and the promotion of a permanent state of cell cycle arrest known as senescence.

Induction of Autophagy

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or leading to cell death. This compound has been shown to induce autophagic cell death in cancer cells. This is evidenced by the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy.

Induction of Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. It is considered a potent tumor-suppressive mechanism. Treatment with this compound leads to an increase in senescence-associated β-galactosidase (SA-β-gal) activity, a hallmark of senescent cells. This induction of senescence contributes to the overall anti-proliferative effects of the compound.

Modulation of CXCL Chemokine Expression

In addition to inducing autophagy and senescence, this compound has been observed to modulate the expression of C-X-C motif chemokine ligands (CXCLs). Chemokines are a family of small cytokines that play a vital role in cell signaling. The regulation of CXCL expression is complex and often involves transcription factors such as NF-κB. The alteration of CXCL chemokine levels by this compound may contribute to its anti-tumor activity by affecting the tumor microenvironment and immune cell recruitment. The precise mechanism by which this compound influences this signaling pathway is an area of ongoing investigation.

Quantitative Data

The following table summarizes the available quantitative data for this compound's anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| Hs683 | Glioblastoma | 0.5 - 1 |

| U373 MG | Glioblastoma | 0.5 - 1 |

| HCT-15 | Colorectal Cancer | 0.5 - 1 |

| LoVo | Colorectal Cancer | 0.5 - 1 |

| A549 | Non-Small Cell Lung Cancer | 0.5 - 1 |

| MCF-7 | Breast Cancer | 0.5 - 1 |

| PC-3 | Prostate Cancer | Not Specified |

| DU-145 | Prostate Cancer | Not Specified |

Note: Specific quantitative data for the induction of autophagy and senescence by this compound were not available in the reviewed literature.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Senescence-Associated β-Galactosidase Staining

This protocol describes the detection of senescent cells by staining for SA-β-gal activity at pH 6.0.

Materials:

-

Cells treated with this compound or vehicle control

-

6-well or 12-well cell culture plates

-

PBS

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

-

Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired duration.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Add the Fixation Solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the Staining Solution fresh.

-

Add the Staining Solution to each well, ensuring the cells are completely covered.

-

Incubate the plate at 37°C (without CO2) overnight. Protect from light.

-

-

Visualization:

-

The next day, examine the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Capture images and quantify the percentage of blue-stained (senescent) cells.

-

Autophagy Detection (LC3 Western Blot)

This protocol details the detection of autophagy through the analysis of LC3-I to LC3-II conversion by Western blotting.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

Chemiluminescent substrate (ECL)

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control. For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of treatment.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Probe for a loading control protein (e.g., β-actin).

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for detecting autophagy via LC3 Western Blot.

Future Directions and Target Identification Strategies

The elucidation of the direct molecular target of this compound is a critical next step in understanding its full therapeutic potential. Several unbiased, systematic approaches could be employed for this purpose:

-

Affinity Chromatography coupled with Mass Spectrometry: This classic technique involves immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct targets.

-

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. By treating cells with this compound and then subjecting them to a heat gradient, changes in the thermal stability of proteins can be assessed on a proteome-wide scale using mass spectrometry, thus identifying the target.

-

Photoaffinity Labeling: A photoreactive version of this compound could be synthesized. Upon exposure to UV light, this probe would covalently bind to its target protein, allowing for its identification and characterization.

-

Computational Modeling and Docking: In silico approaches can be used to predict potential binding partners of this compound based on its chemical structure and the known structures of proteins involved in autophagy, senescence, and chemokine signaling pathways.

Conclusion

This compound is a promising anti-cancer agent with a distinct mechanism of action that circumvents the limitations of earlier naphthalimide compounds. Its ability to induce autophagy and senescence in cancer cells represents a novel therapeutic strategy. While its direct molecular target is yet to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers to further investigate its mechanism and explore its clinical potential. The application of modern target deconvolution techniques will be instrumental in pinpointing the precise molecular interactions that drive the unique and potent anti-tumor activity of this compound.

UNBS3157: An In-Depth Technical Guide to its In Vitro Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS3157 is a novel synthetic naphthalimide derivative demonstrating potent antitumor activity with a favorable safety profile compared to its predecessor, amonafide. This technical guide provides a comprehensive overview of the in vitro studies characterizing this compound, with a focus on its mechanism of action, which involves the induction of autophagy and cellular senescence. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anticancer agent.

Introduction

The naphthalimide class of compounds has long been investigated for its anticancer properties, primarily through DNA intercalation and topoisomerase II inhibition. Amonafide, a notable example, showed promise in clinical trials but was hampered by dose-limiting hematotoxicity.[1][2] To address this limitation, this compound was designed to avoid the metabolic pathways leading to bone marrow toxicity.[1][2] In vitro and subsequent in vivo studies have revealed that this compound not only possesses a significantly higher maximum tolerated dose but also operates through a distinct mechanism of action: the induction of cellular senescence and autophagy in cancer cells.[1][2] This document serves as a technical resource, consolidating the key in vitro findings and methodologies related to this compound.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: In Vitro Growth Inhibitory Concentrations (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Data not available in search results |

| SKOV3 | Ovarian Cancer | Data not available in search results |

| HeLa | Cervical Cancer | 0.39 ± 0.12 |

| Hep G2 | Liver Cancer | Data not available in search results |

| M14 | Melanoma | Data not available in search results |

| PC-3 | Prostate Cancer | Data not available in search results |

| DU-145 | Prostate Cancer | Data not available in search results |

Note: While the provided search results mention the use of MTT assays to determine IC50 values for this compound and its derivatives across various cell lines, specific quantitative data for this compound in a comprehensive table is not available in the provided snippets. The single data point for HeLa cells is for a different, though related, compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a multi-well plate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[3]

Mechanism of Action: Induction of Autophagy and Senescence

This compound distinguishes itself from other naphthalimides by inducing autophagy and cellular senescence in cancer cells rather than primarily acting as a topoisomerase inhibitor.

Autophagy Induction

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a critical mechanism for cellular homeostasis and can be a double-edged sword in cancer, either promoting survival or leading to cell death.

Experimental Evidence: Studies on UNBS5162, the active metabolite of this compound, have implicated the PI3K/AKT signaling pathway in its mechanism of action.[2][4] Western blot analysis of key proteins in this pathway provides evidence for autophagy induction.

Signaling Pathway: UNBS5162 has been shown to decrease the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including AKT, mTOR, and p70S6K.[2][4] The inhibition of this pathway is a known trigger for the initiation of autophagy.

References

- 1. UNBS5162, a Novel Naphthalimide That Decreases CXCL Chemokine Expression in Experimental Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A Novel Naphthalimide Compound Restores p53 Function in Non-small Cell Lung Cancer by Reorganizing the Bak·Bcl-xl Complex and Triggering Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

UNBS3157 preliminary research findings

Preliminary Research Findings on UNBS3157 Inconclusive

Initial investigations into the compound designated this compound have yielded no publicly available research findings, clinical data, or publications. Searches across multiple scientific and medical databases for "this compound" have not returned any relevant results.

This lack of available information prevents the compilation of a detailed technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without access to foundational research data.

Further analysis and reporting on this compound are contingent on the future publication of preliminary research by the originating institution or corporate entity. Researchers, scientists, and drug development professionals are advised to monitor scientific literature and clinical trial registries for any forthcoming information on this compound.

A Technical Review of UNBS3157: A Novel mTOR Pathway Inhibitor

Disclaimer: The following document is a hypothetical technical guide. As of October 2025, there is no publicly available scientific literature or data corresponding to the designation "UNBS3157." The information presented herein, including all data, experimental protocols, and mechanisms of action, is illustrative and has been generated to meet the structural and formatting requirements of the user's request.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of various human diseases, particularly cancer. This document summarizes the preclinical data, mechanism of action, and key experimental protocols related to the characterization of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed across multiple cancer cell lines, and its selectivity was profiled against related kinases.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |

| MCF-7 | Breast Cancer | 15.2 | ± 2.1 |

| A549 | Lung Cancer | 28.5 | ± 3.5 |

| U-87 MG | Glioblastoma | 11.8 | ± 1.9 |

| PC-3 | Prostate Cancer | 45.1 | ± 4.2 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. mTOR) |

| mTOR | 1.5 | - |

| PI3Kα | > 10,000 | > 6,667x |

| PI3Kβ | > 10,000 | > 6,667x |

| Akt1 | 8,500 | 5,667x |

| DNA-PK | 2,100 | 1,400x |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (MCF-7, A549, U-87 MG, PC-3) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. A serial dilution series (0.1 nM to 100 µM) was prepared in the culture medium. The medium was removed from the wells and replaced with 100 µL of medium containing the respective this compound concentrations. A vehicle control (0.1% DMSO) was included.

-

Incubation: Cells were incubated with the compound for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined using a non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism software.

Western Blot for Phospho-S6 Kinase

-

Cell Lysis: U-87 MG cells were treated with this compound (100 nM) or vehicle (DMSO) for 2 hours. Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE: 20 µg of protein from each sample was loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with primary antibodies against phospho-S6 ribosomal protein (Ser235/236) and total S6 ribosomal protein (Cell Signaling Technology, 1:1000 dilution).

-

Secondary Antibody and Detection: The membrane was washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizations: Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound, highlighting its inhibitory effect on the mTOR signaling pathway.

Caption: this compound inhibits mTORC1, blocking downstream phosphorylation of S6K1 and 4E-BP1.

Western Blot Experimental Workflow

The following diagram outlines the key steps in the Western Blot protocol used to confirm the inhibition of mTOR signaling.

Caption: Workflow for assessing mTOR pathway inhibition via Western Blot analysis.

Methodological & Application

Application Notes and Protocols for UNBS3157 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNBS3157 is a novel synthetic naphthalimide derivative that has demonstrated potent antitumor activity in a variety of cancer cell lines. Unlike its analog amonafide, which is associated with dose-limiting hematotoxicity, this compound exhibits a more favorable safety profile. The primary mechanism of action of this compound involves the induction of two key cellular processes: autophagy and senescence, leading to the inhibition of cancer cell proliferation. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its effects on cell viability, autophagy, and senescence.

Mechanism of Action: Induction of Autophagy and Senescence

This compound exerts its anticancer effects by triggering two distinct cellular fates:

-

Autophagy: An intracellular degradation process where cellular components are delivered to lysosomes for breakdown and recycling. In the context of cancer, the role of autophagy is complex; however, this compound appears to induce a form of autophagy that is detrimental to cancer cell survival.

-

Senescence: A state of irreversible cell cycle arrest. By pushing cancer cells into senescence, this compound effectively halts their proliferation.

The signaling pathways governing this compound-induced autophagy and senescence are believed to involve the modulation of key regulatory proteins. While the precise upstream targets of this compound are still under investigation, evidence suggests the involvement of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.

| Cell Line | Cancer Type | IC50 Value (µM) | Notes |

| L1210 | Murine Leukemia | Data not publicly available | Superior in vivo efficacy compared to amonafide reported. |

| MXT-HI | Murine Mammary Adenocarcinoma | Data not publicly available | Superior in vivo efficacy compared to amonafide reported. |

| A549 | Human Non-Small Cell Lung Cancer | Data not publicly available | Effective in orthotopic in vivo models. |

| BxPC3 | Human Pancreatic Cancer | Data not publicly available | Effective in orthotopic in vivo models. |

| PC-3 | Human Prostate Cancer | Data not publicly available | Effective in orthotopic in vivo models. |

| DU-145 | Human Prostate Cancer | Data not publicly available | Effective in orthotopic in vivo models. |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing and, if necessary, gentle warming.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent toxicity.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Autophagy Detection by LC3-II Western Blot

This protocol assesses the induction of autophagy by detecting the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against LC3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Strip and re-probe the membrane with the loading control antibody.

-

Quantify the band intensities to determine the LC3-II/LC3-I ratio or the level of LC3-II normalized to the loading control. An increase in this ratio indicates autophagy induction.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol detects cellular senescence by staining for SA-β-Gal activity at pH 6.0.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates or chamber slides

-

Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in citrate-buffered saline, pH 6.0)

-

Microscope

Protocol:

-

Seed cells in 6-well plates or chamber slides.

-

Treat the cells with this compound for the desired duration to induce senescence.

-

Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

-

Observe the cells under a microscope and count the percentage of blue, senescent cells.

Visualizations

Signaling Pathway of this compound-Induced Autophagy and Senescence

Caption: Proposed this compound signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Application Notes and Protocols: UNBS3157 in Refractory Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNBS3157 is a novel, non-hematotoxic naphthalimide derivative that has demonstrated potent antitumor activity in a variety of preclinical cancer models. As a next-generation compound inspired by the naphthalimide amonafide, this compound was designed to circumvent the dose-limiting hematological toxicity associated with its predecessor. It has been shown to have a higher maximum tolerated dose and superior efficacy in several cancer models, including hormone-refractory prostate cancer. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo models of refractory prostate cancer, specifically utilizing the PC-3 and DU-145 human prostate carcinoma cell lines.

The proposed mechanism of action for this compound involves the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. These application notes provide the necessary protocols to investigate these effects and quantify the in vitro and in vivo efficacy of this compound.

Data Presentation

In Vitro Cytotoxicity